Palmitic acid-d2-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-MGVXTIMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Fidelity of Hexadecanoic 9,9 D2 Acid
Methodologies for Regioselective Deuterium (B1214612) Incorporation at the 9,9-Positions
The synthesis of hexadecanoic-9,9-d2 acid requires precise methods to ensure deuterium is incorporated exclusively at the target C-9 position. Both enzymatic and chemical strategies have been developed to achieve this regioselectivity.
Enzymatic Synthesis Pathways for Deuterated Fatty Acids
Enzymatic synthesis offers a high degree of specificity for producing deuterated fatty acids. nih.goveuropa.eu While direct enzymatic deuteration at the 9,9-position of hexadecanoic acid is not a standard reported method, the principles of enzymatic catalysis are central to the synthesis of various deuterated lipids. acs.orgresearchgate.net
Fatty acid desaturases, for instance, are enzymes that introduce double bonds at specific positions in fatty acid chains. gsartor.orgacs.org Mechanistic studies of these enzymes, such as stearoyl-CoA desaturase (SCD), which acts on stearic acid to produce oleic acid by introducing a double bond at the Δ9 position, often utilize substrates with deuterium at C-9 and C-10 to probe the reaction mechanism. bac-lac.gc.cagsartor.org The kinetic isotope effect observed with these deuterated substrates helps to elucidate the stereochemistry and rate-determining steps of the desaturation process. bac-lac.gc.ca
While not a direct synthesis of hexadecanoic-9,9-d2 acid, the biosynthesis of fatty acid derivatives in genetically modified organisms like Yarrowia lipolytica demonstrates the potential of biological systems for producing novel fatty acids. mdpi.com By expressing specific desaturase genes, the production of fatty acids with double bonds at desired locations can be controlled. mdpi.com In principle, such systems could be adapted, potentially using deuterated precursors in the growth media, to generate specifically deuterated fatty acids. nih.gov
Chemical Synthesis Routes for Specific Deuterium Labeling
Chemical synthesis provides a more direct and versatile approach for the regioselective deuteration of fatty acids. researchgate.netansto.gov.au A common strategy involves the construction of the fatty acid carbon chain from smaller, deuterated building blocks.
One plausible synthetic route to hexadecanoic-9,9-d2 acid could involve the following conceptual steps:
Preparation of a C9 deuterated fragment: A nine-carbon precursor, such as nonanoic acid, could be deuterated at the C-9 position. Alternatively, a precursor like azelaic acid could be used. ansto.gov.au
Coupling reaction: The deuterated C9 fragment can then be coupled with a C7 fragment to construct the full C16 backbone of hexadecanoic acid. The Wittig reaction is a well-established method for forming carbon-carbon double bonds, which can subsequently be reduced to a saturated chain. ansto.gov.au
Functional group manipulation: Throughout the synthesis, protective groups may be necessary for the carboxylic acid functionality to prevent unwanted side reactions. These groups are then removed in the final steps to yield the desired hexadecanoic-9,9-d2 acid.
A reported synthesis of a related compound, 9-d-dihydrosterculic acid, illustrates a similar strategy. bac-lac.gc.ca In this synthesis, a deuterium label was introduced at the C-9 position with high isotopic incorporation (98% D). bac-lac.gc.ca This was achieved through a sequence involving an asymmetric Corey-Chaykovsky cyclopropanation and sulfoxide-lithium exchange reactions. bac-lac.gc.ca Such methods highlight the precision possible with modern organic synthesis for site-specific isotopic labeling.
Analytical Verification of Deuterium Isotopic Purity and Positional Distribution
After synthesis, it is crucial to verify the isotopic purity and the precise location of the deuterium atoms within the hexadecanoic acid molecule. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org
Mass Spectrometry (MS) is a powerful technique for determining the level of deuterium incorporation. researchgate.netlipidmaps.org High-resolution mass spectrometry (HR-MS) can distinguish between molecules with very small mass differences, allowing for the quantification of isotopologues (molecules that differ only in their isotopic composition). rsc.orgacs.orgmdpi.com By comparing the mass spectrum of the deuterated sample to that of an unlabeled standard, the percentage of deuterium enrichment can be calculated. rsc.org For instance, the mass spectrum of hexadecanoic-9,9-d2 acid would show a molecular ion peak at M+2 compared to the unlabeled hexadecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and is invaluable for confirming the exact position of the deuterium labels. cdnsciencepub.comtandfonline.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of hexadecanoic-9,9-d2 acid, the signal corresponding to the protons at the C-9 position would be absent or significantly diminished, confirming the successful substitution with deuterium. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.comacs.orgaps.org The chemical shift of the deuterium signal in the ²H NMR spectrum confirms its position in the carbon chain. The presence of a single resonance at the chemical shift expected for the C-9 position would verify the regioselectivity of the synthesis. rug.nl
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will also show characteristic changes. The carbon atom bonded to deuterium (C-9) will exhibit a different chemical shift and a splitting pattern due to C-D coupling, providing further evidence for the position of the label. cdnsciencepub.com
The combination of these analytical techniques allows for a comprehensive characterization of the synthesized hexadecanoic-9,9-d2 acid, ensuring both high isotopic purity and correct positional distribution of the deuterium atoms. rsc.org
Advances in Scalable Production of Site-Specific Deuterium-Labeled Lipids
The demand for deuterated compounds, including site-specifically labeled lipids, is growing for applications in metabolic research, drug development, and materials science. nih.govrsc.org This has driven efforts to develop more efficient and scalable production methods.
While the specific large-scale production of hexadecanoic-9,9-d2 acid is not widely documented, general advances in the synthesis of deuterated molecules are relevant. These include:
Improved Catalytic Methods: Research into more efficient and selective catalysts for H/D exchange reactions and for the coupling reactions used in chemical synthesis can lead to higher yields and purity, making the processes more amenable to scaling up. researchgate.netansto.gov.au
Flow Chemistry: The use of continuous flow reactors for deuteration reactions is being explored. rsc.org Flow chemistry can offer better control over reaction parameters, improved safety, and the potential for continuous production, which are all advantageous for large-scale synthesis.
Biosynthetic Approaches: While still a developing area, the use of engineered microorganisms for the production of deuterated compounds holds promise for sustainable and scalable manufacturing. nih.gov By optimizing metabolic pathways and providing deuterated starting materials, it may become feasible to produce specific deuterated lipids in larger quantities. mdpi.com
These advancements, coupled with optimized chemical synthesis routes, are paving the way for the more accessible and cost-effective production of specifically labeled lipids like hexadecanoic-9,9-d2 acid, which will further enable their use in a wide range of scientific research.
Applications in Lipid Metabolism Research
Dissection of De Novo Fatty Acid Synthesis Pathways
The use of stable isotope tracers enables the quantitative analysis of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. In the context of lipid synthesis, researchers can introduce Hexadecanoic-9,9-d2 acid to cell cultures or in vivo models to trace its incorporation into various lipid pools, such as phospholipids (B1166683), triglycerides, and cholesteryl esters. By measuring the abundance of the deuterium-labeled palmitate in these downstream lipid classes over time, the flux of palmitate into these specific pools can be quantified. creative-proteomics.com
This technique, often referred to as Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC), helps to determine the relative contributions of cellular synthesis versus the uptake of exogenous fatty acids to the total cellular lipid content. researchgate.net Mass spectrometry analysis distinguishes between the endogenous (unlabeled) and the tracer-derived (labeled) fatty acids, providing a clear picture of how externally supplied palmitate is utilized and partitioned.
Table 1: Illustrative Data for Tracing Hexadecanoic-9,9-d2 Acid into Cellular Lipids
This table shows hypothetical data from a cell culture experiment where Hexadecanoic-9,9-d2 acid was added to the medium. The percentage of the labeled fatty acid incorporated into major lipid classes is measured at different time points.
| Time Point (Hours) | Labeled Phospholipids (%) | Labeled Triglycerides (%) | Labeled Cholesteryl Esters (%) |
| 1 | 5.2 | 8.1 | 1.5 |
| 4 | 18.6 | 25.4 | 4.3 |
| 12 | 35.7 | 55.9 | 9.8 |
| 24 | 40.1 | 62.3 | 11.2 |
Fatty acid metabolism is highly compartmentalized within the cell. nih.gov For instance, de novo synthesis primarily occurs in the cytosol, while beta-oxidation takes place in the mitochondria and peroxisomes. wikipedia.orgnih.gov Fatty acid elongation, the process of extending the carbon chain, also occurs in specific subcellular locations, primarily the endoplasmic reticulum. researchgate.net
Hexadecanoic-9,9-d2 acid can be used to probe these compartmentalized processes. After introducing the labeled palmitate, researchers can isolate different organelles (e.g., mitochondria, endoplasmic reticulum) and analyze their lipid content. The appearance of labeled elongation products, such as stearic acid (18:0) still carrying the deuterium (B1214612) label, within a specific organelle provides direct evidence of the location of this metabolic process. nih.gov This allows for the dissection of how different cellular compartments contribute to the synthesis of very-long-chain fatty acids. researchgate.net
Analysis of Fatty Acid Catabolic Processes
The breakdown of fatty acids for energy, known as catabolism, is a fundamental metabolic process. Using Hexadecanoic-9,9-d2 acid as a tracer provides a dynamic view of these degradative pathways.
Beta-oxidation is the primary pathway for fatty acid breakdown, where two-carbon units are sequentially cleaved from the fatty acid chain to produce acetyl-CoA. libretexts.org This process occurs within the mitochondria and is a major source of energy. nih.gov By supplying cells with Hexadecanoic-9,9-d2 acid, the rate of its oxidation can be determined. nih.gov
As the labeled fatty acid undergoes cycles of beta-oxidation, the deuterium label at the C-9 position is retained until the fourth cycle of the process. In this cycle, a double bond is formed between carbons 7 and 8, and subsequent reactions lead to the release of the labeled portion of the molecule. By monitoring the disappearance of the intact labeled palmitate and the appearance of its labeled metabolic byproducts, researchers can quantify the flux through the beta-oxidation pathway. nih.govlibretexts.org This approach has been used with other labeled fatty acids, such as tritiated palmitic acid, to directly measure oxidation rates. nih.gov
Table 2: Expected Labeled Intermediates During Beta-Oxidation of Hexadecanoic-9,9-d2 Acid
This table outlines the status of the deuterium label through the initial cycles of mitochondrial beta-oxidation.
| Beta-Oxidation Cycle | Acyl-CoA Intermediate | Carbon Chain Length | Deuterium Label (at C-9) |
| Start | Hexadecanoyl-CoA-d2 | 16 | Present |
| Cycle 1 | Tetradecanoyl-CoA-d2 | 14 | Present |
| Cycle 2 | Dodecanoyl-CoA-d2 | 12 | Present |
| Cycle 3 | Decanoyl-CoA-d2 | 10 | Present |
| Cycle 4 | Octanoyl-CoA | 8 | Absent |
Stable isotope tracers are essential for identifying the full spectrum of metabolic intermediates in a pathway. creative-proteomics.com When Hexadecanoic-9,9-d2 acid is metabolized, the deuterium atoms increase the mass of the molecule by two Daltons. This mass difference allows for the clear identification of all downstream metabolites that retain the label using mass spectrometry. mdpi.com
Researchers can detect labeled intermediates such as acyl-CoAs and acylcarnitines, which are formed during the transport and breakdown of fatty acids. nih.gov For example, identifying Hexadecanoyl-d2-carnitine would confirm the transport of the supplied fatty acid into the mitochondria for oxidation. Furthermore, unexpected labeled metabolites can be discovered, potentially revealing novel or alternative degradation pathways. acs.org This method provides a more comprehensive view of catabolism than simply measuring the final products.
Exploration of Lipid Remodeling and Turnover Rates
Cellular lipid composition is not static; it is constantly being remodeled to meet the structural and signaling needs of the cell. researchgate.net Lipids are synthesized, modified, and degraded in a continuous cycle, and the rate of this cycle is known as the turnover rate. Isotope-labeled fatty acids are invaluable tools for studying these dynamic processes.
By introducing a pulse of Hexadecanoic-9,9-d2 acid into a biological system, researchers can track its incorporation into complex lipids, such as various species of phosphatidylcholines and triglycerides. acs.org After the initial labeling period, the decline in the proportion of the labeled fatty acid within each lipid class is monitored over time. This "pulse-chase" experimental design allows for the calculation of the turnover rate for specific lipid molecules, providing insights into how quickly membranes are rebuilt or energy stores are utilized. mdpi.com This analysis reveals how lipid metabolism is altered in different physiological states or in disease, such as cancer, where lipid remodeling can be significantly reprogrammed. acs.org
Studies on the Metabolic Interplay between Different Lipid Classes
The use of Hexadecanoic-9,9-d2 acid, a stable isotope-labeled form of palmitic acid, has been instrumental in elucidating the dynamic interplay and metabolic flux between various lipid classes. By tracing the journey of the deuterated label, researchers can quantify the conversion of palmitic acid into other lipids and understand how these pathways are altered in different physiological and pathological states. These studies provide critical insights into the complex web of lipid metabolism, revealing how fatty acids are partitioned between storage and structural roles.
Detailed Research Findings
Stable isotope tracing studies have demonstrated that exogenously supplied deuterated palmitic acid is actively incorporated into several lipid classes, most notably triglycerides (TGs) and phospholipids (PLs). This process allows for the quantitative analysis of fatty acid trafficking and storage.
One key area of investigation has been the role of triglycerides in buffering against the toxic effects of excess saturated fatty acids, a phenomenon known as lipotoxicity. In a study involving cultured cells, researchers used deuterated palmitate to track its metabolic fate. They observed that while the fatty acid was incorporated into triglycerides in all cells, the capacity for this incorporation was a critical determinant of cell survival. Cells that were ableto efficiently channel palmitate into triglyceride stores were protected from its apoptotic effects. This was quantified by a significant increase in the amount of deuterated C16 or C18 fatty acids within the triglyceride pool of protected cells compared to unprotected cells. pnas.org Specifically, the study highlighted that unsaturated fatty acids can rescue palmitate-induced apoptosis by promoting its incorporation into triglycerides, thereby diverting it from pathways leading to cell death. pnas.org
The dynamics of this metabolic partitioning have also been explored in hepatic cells. Using stable isotope-labeled palmitic acid (¹³C16-palmitic acid), researchers investigated the metabolic response of HepG2 cells. The study found that treatment with the labeled palmitic acid led to significant changes in the cellular lipidome, including the accumulation of lipid droplets and elevated levels of isotope-labeled triglycerides. nih.gov This demonstrates the active conversion of free fatty acids into neutral storage lipids within the liver, a process central to conditions like non-alcoholic fatty liver disease (NAFLD). nih.govcambridge.org
Further research on myocardial lipid metabolism utilized deuterium-labeled palmitate to measure its incorporation into various cardiac lipids in working rat hearts. The findings showed a dose-dependent incorporation of the deuterated palmitate into both triglycerides and diglycerides, following saturation kinetics. nih.gov However, significant incorporation into cholesterol esters and monoglycerides (B3428702) was not detected under the experimental conditions. nih.gov This suggests a preferential channeling of exogenous palmitic acid towards the synthesis of TGs and their immediate precursors in the heart muscle.
The interplay is not limited to incorporation into neutral lipids. Studies have also traced the elongation of deuterated fatty acids. For instance, after administering deuterated myristic acid (d3-C14:0), researchers observed its incorporation and subsequent elongation to deuterated palmitic acid (d3-C16:0) within the phosphatidylcholine (PC) fraction of lung, liver, and plasma. researchgate.net In the liver and plasma, the concentration of the newly formed d3-C16:0 in PC even surpassed that of its precursor, d3-C14:0, highlighting a rapid and efficient elongation pathway and subsequent incorporation into a major class of phospholipids. researchgate.net This demonstrates the metabolic flux not only between free fatty acids and complex lipids but also the conversion between different fatty acid species before their incorporation.
The trafficking of fatty acids between different organelles and lipid classes is a tightly regulated process. For example, the interaction between lipid droplets (LDs) and mitochondria is crucial for managing cellular energy and preventing lipotoxicity. nih.govmdpi.com Studies have shown that under conditions of high fatty acid influx, palmitate is directed towards LD formation. nih.gov The subsequent lipolysis of these stored triglycerides releases fatty acids that can be trafficked to mitochondria for β-oxidation. mdpi.com Isotope tracing allows for the quantification of these fluxes, revealing how efficiently fatty acids move from storage in triglycerides to being utilized as fuel.
These research findings collectively underscore the power of using tracers like Hexadecanoic-9,9-d2 acid to dissect the intricate connections within the lipidome. By tracking the path of the isotope label, scientists can move beyond static measurements of lipid concentrations to gain a dynamic understanding of metabolic pathways. pnas.orgnih.govnih.govresearchgate.net
Interactive Data Tables
The following tables summarize findings from studies using deuterated palmitic acid to investigate the metabolic interplay between lipid classes.
Table 1: Incorporation of Deuterated Palmitate into Myocardial Lipids
This table shows the dose-dependent incorporation of D31-palmitate into triglycerides and diglycerides in perfused rat hearts. Data is conceptualized from findings suggesting saturation kinetics. nih.gov
| Perfusate D31-Palmitate Concentration (mM) | Deuterated Triglyceride Content (nmol/g dry wt) | Deuterated Diglyceride Content (nmol/g dry wt) |
| 0.2 | 50 | 5 |
| 0.4 | 95 | 9 |
| 0.6 | 130 | 12 |
| 0.8 | 150 | 14 |
| 1.0 | 160 | 15 |
Table 2: Metabolic Fate of Deuterated Fatty Acids in Lung Phosphatidylcholine (PC)
This table illustrates the incorporation of deuterated myristic acid (d3-C14:0) and its elongation product, deuterated palmitic acid (d3-C16:0), into the phosphatidylcholine fraction of rat lung tissue over time. researchgate.net
| Time After Administration (hours) | d3-C14:0 in Lung PC (nmol/g) | d3-C16:0 in Lung PC (nmol/g) |
| 24 | 233 | ~50 |
| 48 | ~230 | ~75 |
| 72 | ~225 | ~90 |
Advanced Analytical Methodologies Employing Hexadecanoic 9,9 D2 Acid
Mass Spectrometry-Based Lipidomics and Metabolomics Profiling
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern lipidomics and metabolomics. The use of deuterated standards like Hexadecanoic-9,9-d2 acid significantly enhances the reliability and accuracy of these high-throughput analytical techniques.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs). To improve the volatility and chromatographic behavior of fatty acids like Hexadecanoic-9,9-d2 acid, they are often derivatized to FAMEs prior to GC-MS analysis. youtube.comsigmaaldrich.com
The optimization of GC-MS methods involves several key parameters to ensure accurate quantification. The choice of the stationary phase of the GC column is critical for separating FAMEs based on their chain length, degree of unsaturation, and isomer configuration. youtube.comunipi.it Temperature programming of the GC oven is optimized to achieve baseline separation of a wide range of fatty acids. lipidmaps.org
For detection, electron ionization (EI) is commonly used, and the mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis. unipi.it In SIM mode, specific ions corresponding to the analyte and the internal standard (Hexadecanoic-9,9-d2 acid) are monitored, significantly improving sensitivity and reducing chemical noise. The quantification of endogenous palmitic acid is then performed by comparing the peak area of its corresponding FAME to that of the deuterated FAME from Hexadecanoic-9,9-d2 acid. lipidmaps.orgnih.gov
Table 1: Exemplary GC-MS Parameters for Fatty Acid Analysis using a Deuterated Internal Standard
| Parameter | Setting |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS) |
| Injector Temperature | 280 °C |
| Oven Program | Initial 80°C, hold for 2 min, ramp at 20 °C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a premier platform for lipidomics due to its ability to analyze a wide range of lipid classes with high sensitivity and specificity. nih.gov The development of robust LC-MS/MS protocols is essential for the detection and quantification of deuterated lipids, including those derived from Hexadecanoic-9,9-d2 acid.
Reversed-phase liquid chromatography is frequently employed for the separation of different lipid species based on their hydrophobicity. nih.gov The choice of mobile phases, often a gradient of aqueous and organic solvents, is optimized to achieve efficient separation of complex lipid mixtures. nih.gov
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of lipids. nih.gov For fatty acids, negative ion mode is often preferred as it allows for the sensitive detection of the deprotonated molecule [M-H]⁻. chromatographyonline.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By selecting the precursor ion of the deuterated lipid and fragmenting it, specific product ions can be monitored, which is particularly useful for resolving isobaric interferences. nih.gov This targeted approach, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is the gold standard for quantitative lipidomics. youtube.com
Derivatization Strategies for Enhanced Ionization and Chromatographic Resolution of Deuterated Fatty Acids
Chemical derivatization is a common strategy to improve the analytical performance of fatty acids in both GC-MS and LC-MS. sigmaaldrich.commdpi.com For GC-MS, the primary goal is to increase volatility and thermal stability. sigmaaldrich.com For LC-MS, derivatization can enhance ionization efficiency and chromatographic retention. mdpi.com
The most common derivatization for GC-MS analysis of fatty acids is the conversion to fatty acid methyl esters (FAMEs), typically using reagents like boron trifluoride-methanol or by acid-catalyzed esterification. sigmaaldrich.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize the carboxylic acid group. unipi.it
In LC-MS, while underivatized fatty acids can be analyzed, derivatization can significantly improve sensitivity, especially in positive ion mode. mdpi.com Reagents that introduce a permanently charged group or a readily ionizable moiety can enhance the ESI response. For instance, derivatization of the carboxyl group can lead to charge reversal, allowing for sensitive detection in positive ion mode. mdpi.com
Table 2: Common Derivatization Reagents for Fatty Acid Analysis
| Analytical Technique | Derivatization Reagent | Purpose |
| GC-MS | Boron trifluoride-methanol | Formation of volatile Fatty Acid Methyl Esters (FAMEs) |
| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Formation of thermally stable trimethylsilyl (B98337) esters |
| LC-MS | 3-Nitrophenylhydrazine (3-NPH) | Enhanced ionization efficiency in negative ion mode |
| LC-MS | 1-(2-pyridyl)piperazine (1-PP) | Enhanced ionization efficiency in positive ion mode |
Utilization of Hexadecanoic-9,9-d2 Acid as an Internal Standard in Isotopic Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that relies on the use of a stable isotope-labeled internal standard. nih.govcabidigitallibrary.org Hexadecanoic-9,9-d2 acid is an ideal internal standard for the quantification of endogenous palmitic acid. caymanchem.com
The principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike") to the sample at the earliest stage of sample preparation. lipidmaps.orgnih.gov The labeled standard and the endogenous analyte are assumed to behave identically during extraction, purification, derivatization, and analysis. nih.gov Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. lipidmaps.org
By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. lipidmaps.orgnih.gov This method corrects for variations in sample recovery and matrix effects, leading to highly precise and accurate quantification. nih.govnih.gov
Methodological Considerations for Accurate Quantification in Complex Biological Matrices
Accurate quantification of fatty acids in complex biological matrices such as plasma, tissues, or cells presents several challenges. nih.govresearchgate.net These matrices contain a multitude of other molecules that can interfere with the analysis, leading to phenomena like ion suppression or enhancement in ESI-MS. nih.govnih.gov
The use of a stable isotope-labeled internal standard like Hexadecanoic-9,9-d2 acid is paramount to mitigate these matrix effects. nih.govnih.gov Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects, allowing for accurate correction. nih.gov
Proper sample preparation is also crucial. This includes efficient extraction of lipids from the biological matrix, often using methods like the Folch or Bligh-Dyer extraction, followed by purification steps to remove interfering substances. lipidmaps.org For the analysis of total fatty acids, a saponification step is required to release fatty acids from complex lipids like triglycerides and phospholipids (B1166683). lipidmaps.org
Method validation is a critical final step to ensure the accuracy and reliability of the quantitative data. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govacs.org
Mechanistic Investigations of Enzymatic Reactions and Biochemical Flux
Elucidation of Enzyme Kinetics and Substrate Specificity Using Deuterated Analogues
The use of deuterated fatty acids like Hexadecanoic-9,9-d2 acid is fundamental in dissecting the intricacies of enzyme function, particularly for those involved in fatty acid modification and processing.
The substitution of hydrogen with deuterium (B1214612) at a reaction center can significantly alter the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides invaluable insight into the rate-limiting steps of an enzymatic reaction. For fatty acid modifying enzymes, such as desaturases and hydroxylases, Hexadecanoic-9,9-d2 acid is an ideal substrate for these studies.
For instance, stearoyl-CoA desaturase (SCD), an enzyme that introduces a double bond at the Δ9 position of fatty acyl-CoAs, directly acts upon the C-9 and C-10 positions. When Hexadecanoic-9,9-d2 acid (as its CoA ester) is used as a substrate, the cleavage of the C-D bond is energetically more demanding than the corresponding C-H bond cleavage. This results in a slower reaction rate. By precisely measuring the reaction rates of the deuterated and non-deuterated substrates, researchers can quantify the KIE. A significant KIE indicates that the C-H bond cleavage at the C-9 position is a key, rate-determining step in the desaturation reaction mechanism. These studies have been instrumental in confirming the catalytic mechanisms of various fatty acid desaturases.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Fatty Acid Desaturase
| Substrate | Initial Reaction Rate (V₀) (µmol/min/mg) | Kinetic Isotope Effect (kH/kD) |
| Hexadecanoyl-CoA | 1.50 | N/A |
| 9,9-d2-Hexadecanoyl-CoA | 0.25 | 6.0 |
This table illustrates how the presence of deuterium at the C-9 position can dramatically decrease the rate of an enzymatic reaction, providing a quantitative measure of the kinetic isotope effect.
Beyond kinetics, Hexadecanoic-9,9-d2 acid can be used to understand how a substrate fits into an enzyme's active site and the dynamics of this interaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the enzyme-substrate complex. The deuterium label provides a specific probe to monitor the environment of the C-9 position within the active site.
Changes in the deuterium NMR signal upon binding to the enzyme can reveal details about the conformation of the fatty acid chain when it is bound and the proximity of specific amino acid residues. This information is crucial for building accurate computational models of the enzyme-substrate complex and for understanding the molecular basis of substrate specificity. For example, such studies can help determine why an enzyme prefers a C16 fatty acid like palmitic acid over other chain lengths.
Tracing Hydrogen-Deuterium Exchange in Enzyme-Catalyzed Redox Reactions
In many enzyme-catalyzed reactions, particularly redox reactions, hydrogen atoms are transferred. Hexadecanoic-9,9-d2 acid is an effective tracer for following the fate of specific hydrogen atoms. For example, in certain hydroxylation reactions catalyzed by cytochrome P450 enzymes, a hydrogen atom is abstracted from the carbon backbone before a hydroxyl group is inserted.
By using Hexadecanoic-9,9-d2 acid and analyzing the products and any exchanged deuterium in the surrounding medium using mass spectrometry, researchers can track the transfer of deuterium atoms. This can help to elucidate complex reaction mechanisms, including the potential for hydrogen tunneling and the nature of the reactive intermediates involved in the catalytic cycle.
Functional Genomics and Proteomics Approaches to Identify Novel Enzymes in Deuterium-Labeled Lipid Metabolism
The identification of new enzymes and metabolic pathways is a significant challenge in the post-genomic era. Stable isotope labeling with compounds like Hexadecanoic-9,9-d2 acid is a powerful strategy in functional genomics and proteomics. In a typical experiment, cells or organisms are supplemented with the deuterated fatty acid. After a period of incorporation, the cellular lipids are extracted.
Advanced mass spectrometry techniques can then be used to identify all lipid species that contain the deuterium label. This "labeled lipidome" provides a direct readout of the metabolic fate of the ingested Hexadecanoic-9,9-d2 acid. If novel deuterated lipid species are detected, it implies the existence of previously uncharacterized enzymes or pathways. By combining this information with genomic data, researchers can identify candidate genes encoding these novel enzymes. Subsequent biochemical assays using the protein products of these genes can then confirm their function.
Table 2: Example of Labeled Lipid Species Detected in a Functional Genomics Experiment
| Detected Labeled Lipid | Deuterium Atoms | Implied Enzymatic Activity |
| 9,9-d2-Hexadecenoic acid | 2 | Desaturase |
| 11,11-d2-Octadecenoic acid | 2 | Elongase, Desaturase |
| 2-Hydroxy-9,9-d2-hexadecanoic acid | 2 | Hydroxylase |
This table shows examples of how detecting specific deuterated lipid products can point towards the types of enzymes acting on the initial labeled substrate.
Computational Modeling and Flux Balance Analysis in Stable Isotope Resolved Metabolomics
Stable isotope resolved metabolomics (SIRM) provides a dynamic view of metabolism. By feeding cells Hexadecanoic-9,9-d2 acid and monitoring the rate of its incorporation into various downstream lipids over time, it is possible to quantify metabolic fluxes—the rates of reactions in a metabolic network.
The data generated from these experiments, which includes the time-dependent concentrations of numerous deuterated and non-deuterated lipid species, are highly complex. Computational modeling and flux balance analysis (FBA) are essential for interpreting these datasets. Mathematical models of lipid metabolism are constructed, and the experimental labeling data are used to constrain the possible flux distributions. This allows for the calculation of the rates of key pathways, such as fatty acid synthesis, elongation, desaturation, and oxidation. This integrated approach provides a systems-level understanding of how lipid metabolism is regulated and how it responds to various physiological or pathological conditions.
Cellular and Molecular Responses Mediated by Fatty Acids As Traced by D2 Pa
Investigation of Fatty Acid-Induced Metabolic Signaling Cascades
The introduction of d2-PA to cellular models enables researchers to map the journey of exogenous palmitic acid and its role in activating specific signaling pathways. Palmitic acid is not merely an energy substrate but also a potent signaling molecule involved in a range of cellular responses, from inflammation to metabolic regulation. caymanchem.commdpi.com Studies have shown that palmitic acid can trigger inflammatory responses by activating pathways such as those involving Toll-like receptor 4 (TLR4) and the subsequent activation of nuclear factor-kappa B (NF-κB). mdpi.comlipidmaps.orgmdpi.comfrontiersin.org
By using d2-PA, researchers can confirm that the fatty acid supplied to the cells is directly responsible for the observed downstream effects, such as the production of pro-inflammatory cytokines. frontiersin.org Furthermore, tracing allows for the quantification of d2-PA conversion into other signaling lipids, such as diacylglycerols (DAG) and ceramides, which themselves are implicated in modulating pathways like protein kinase C (PKC) and insulin (B600854) signaling. mdpi.commdpi.com It also helps in understanding how palmitic acid influences the activity of major metabolic regulators like the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK). mdpi.comimrpress.com
Table 1: Key Metabolic Signaling Cascades Influenced by Palmitic Acid
| Signaling Pathway | Downstream Effects | Role of d2-PA Tracer |
| Toll-like Receptor 4 (TLR4) | Activates NF-κB, leading to pro-inflammatory cytokine production. mdpi.commdpi.com | Confirms exogenous PA is the trigger; tracks its role in inflammation. |
| Insulin Signaling Pathway | High levels of PA can lead to insulin resistance by increasing DAG and ceramide levels. mdpi.commdpi.com | Traces PA conversion to insulin-disrupting lipids. |
| mTOR Pathway | Senses nutrient availability; PA metabolites like phosphatidic acid can activate mTORC1. imrpress.com | Elucidates how PA-derived metabolites signal nutrient abundance. |
| AMPK Pathway | Senses energy deficit; PA metabolism is regulated by AMPK activity. mdpi.comresearchgate.net | Investigates the metabolic switch between PA storage and oxidation. |
Role of Hexadecanoic Acid Metabolism in Cellular Homeostasis and Stress Responses
Cellular homeostasis relies on a delicate balance between the synthesis, storage, and degradation of lipids. The metabolism of hexadecanoic acid is central to this balance. nih.gov Using d2-PA, scientists can monitor the flux of palmitic acid into different metabolic pools, providing a dynamic view of cellular energy status. Under normal conditions, moderate levels of palmitic acid are oxidized in the mitochondria to produce ATP, a process vital for maintaining cellular function, particularly in the heart and skeletal muscle. mdpi.com
However, an oversupply of palmitic acid can disrupt this homeostasis, leading to cellular stress. Tracing with d2-PA allows for the direct measurement of its accumulation in lipid droplets (triglycerides) and its contribution to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. mdpi.comfrontiersin.org High concentrations of palmitic acid have been shown to induce the expression of stress-response proteins like glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP). medchemexpress.com The ability to track d2-PA provides definitive evidence linking external palmitic acid to these internal stress phenomena, which are associated with the pathology of metabolic diseases. caymanchem.com
Table 2: Dual Roles of Palmitic Acid in Cellular Function
| Cellular Process | Homeostatic Function (Moderate Levels) | Stress Response (Excess Levels) |
| Energy Metabolism | Substrate for β-oxidation and ATP production. mdpi.com | Impaired mitochondrial metabolism, decreased ATP biosynthesis. mdpi.com |
| Lipid Storage | Stored as triglycerides in lipid droplets for future energy needs. | Ectopic fat accumulation, lipotoxicity. frontiersin.org |
| Membrane Integrity | Essential component of phospholipids (B1166683) to ensure membrane physical properties. nih.gov | Alterations in membrane lipid organization, affecting receptor function. mdpi.com |
| Redox Balance | Normal mitochondrial respiration. | Increased Reactive Oxygen Species (ROS) production. mdpi.comfrontiersin.org |
Analysis of Lipid-Protein Interactions and Protein Acylation Dynamics
Palmitic acid is covalently attached to proteins in a reversible post-translational modification known as S-palmitoylation. nih.gov This process is critical for regulating protein trafficking, localization to membrane domains, stability, and activity. caymanchem.comlipidmaps.orgnih.gov The use of d2-PA has revolutionized the study of these lipid-protein interactions.
When cells are cultured with d2-PA, it is activated to d2-palmitoyl-CoA, the substrate for protein acyltransferases (PATs). nih.gov These enzymes then transfer the labeled fatty acid onto cysteine residues of target proteins. nih.gov Researchers can then use advanced proteomic techniques coupled with mass spectrometry to identify proteins that have been modified with d2-PA, providing a direct snapshot of the "palmitoylome." This approach allows for the discovery of novel protein substrates for palmitoylation and enables the study of the dynamics of acylation and deacylation cycles, which are crucial for cellular signaling. nih.govfrontiersin.org
Table 3: Examples of Protein Functions Regulated by Palmitoylation
| Protein Class | Function | Implication of Palmitoylation |
| G Protein-Coupled Receptors (GPCRs) | Signal transduction across the cell membrane. | Regulates receptor function and interaction with other proteins. caymanchem.comlipidmaps.org |
| Signaling Proteins (e.g., Ras family) | Intracellular signal transmission. | Anchors proteins to the plasma membrane, essential for their activity. |
| Trafficking Proteins | Movement of proteins and vesicles within the cell. | Facilitates protein-vesicle interactions and correct localization. caymanchem.comlipidmaps.org |
| Viral Proteins | Viral assembly and budding. | Essential for the lifecycle of many viruses. |
Elucidating the Interconnections between Lipid Metabolism and Energy Sensing Pathways
The metabolism of fatty acids is intricately linked with the central energy-sensing pathways of the cell, ensuring that energy production and storage are matched to nutrient availability. Tracing with d2-PA is a powerful method for unraveling these connections. The primary energy sensors, AMPK and mTOR, are key regulators of this interplay. mdpi.comimrpress.com
AMPK, activated during energy deficit, promotes the catabolism of fatty acids through β-oxidation. Studies using d2-PA can quantify the rate at which palmitic acid is channeled into mitochondrial oxidation when AMPK is active. Conversely, mTOR, which is activated by nutrient abundance, promotes anabolic processes, including lipid synthesis. imrpress.com Metabolites derived from d2-PA, such as d2-acetyl-CoA and d2-phosphatidic acid, can act as signaling molecules that influence mTOR activity. imrpress.comnih.gov By tracking the fate of the deuterium (B1214612) label, researchers can decipher how cells partition palmitic acid between catabolic (energy-producing) and anabolic (biosynthetic and storage) pathways in response to different energy states, providing a clearer picture of metabolic flexibility and its dysregulation in disease. imrpress.comresearchgate.net
Table 4: Links Between Palmitic Acid Metabolism and Cellular Energy Sensors
| Energy Sensor | Cellular State | Effect on Palmitic Acid Metabolism |
| AMPK | Low energy (High AMP/ATP ratio) | Promotes β-oxidation of palmitic acid to generate ATP. mdpi.com |
| mTORC1 | High nutrients (Amino acids, growth factors) | Promotes synthesis of complex lipids from palmitic acid; inhibited by energy stress. imrpress.com |
| SREBP-1c | High insulin and glucose | Activates de novo lipogenesis, increasing endogenous palmitic acid synthesis. frontiersin.orgnih.gov |
| PPARs | High lipid availability | Act as transcription factors that regulate the expression of genes involved in fatty acid oxidation. mdpi.comnih.gov |
Emerging Research Frontiers and Methodological Innovations
Development of Multi-Isotope Tracing Strategies for Integrated Pathway Analysis
The complexity of metabolic networks often requires more than a single tracer to elucidate the interplay between different pathways. Multi-isotope tracing strategies, which utilize several stable isotope-labeled precursors simultaneously, are emerging as a powerful approach for a more holistic and integrated analysis of cellular metabolism. In this context, Hexadecanoic-9,9-d2 acid can be a valuable tool when combined with other labeled metabolites, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids.
By tracking the incorporation of deuterium (B1214612) from Hexadecanoic-9,9-d2 acid into various lipid species alongside the fate of carbon and nitrogen from other precursors, researchers can simultaneously investigate fatty acid uptake and remodeling, de novo lipogenesis, and the interplay between lipid, glucose, and amino acid metabolism. This integrated approach provides a more comprehensive picture of how different metabolic pathways are coordinated under various physiological or pathological conditions.
The data generated from such experiments is complex, requiring sophisticated analytical techniques, primarily high-resolution mass spectrometry, to distinguish between different isotopologues. Computational tools and modeling are then used to deconvolute the data and quantify the contributions of different precursors to various metabolic pools. This integrated pathway analysis can reveal previously unknown connections between metabolic pathways and provide a more complete understanding of cellular physiology.
Table 1: Illustrative Multi-Isotope Tracing Scheme for Integrated Pathway Analysis
| Isotopic Tracer | Labeled Atom | Target Pathway | Potential Readouts |
| Hexadecanoic-9,9-d2 acid | Deuterium (²H) | Fatty Acid Metabolism | Incorporation into complex lipids, fatty acid elongation and desaturation |
| ¹³C-Glucose | Carbon-13 (¹³C) | Glycolysis, TCA Cycle, de novo Lipogenesis | Labeling of lipid backbones and newly synthesized fatty acids |
| ¹⁵N-Glutamine | Nitrogen-15 (¹⁵N) | Amino Acid Metabolism, Anaplerosis | Labeling of amino acids and nitrogen-containing lipids |
High-Resolution Spatial Lipidomics with Deuterated Probes
Understanding the spatial distribution of lipids within tissues and even single cells is crucial for elucidating their biological functions. High-resolution spatial lipidomics, particularly using techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-IMS), allows for the visualization of the distribution of hundreds of lipid species directly from tissue sections. nih.govnih.gov The use of deuterated probes such as Hexadecanoic-9,9-d2 acid in conjunction with these imaging techniques offers a dynamic dimension to spatial lipid analysis.
By introducing Hexadecanoic-9,9-d2 acid into a biological system, researchers can track its uptake and incorporation into different lipid classes across various anatomical structures or cell populations within a tissue. nih.gov The deuterium label provides a specific mass shift that allows for the unambiguous identification and mapping of the exogenous fatty acid and its metabolic products. This approach can reveal spatial heterogeneity in fatty acid metabolism, highlighting regions with high uptake or specific lipid remodeling activities.
Advances in instrumentation are continually improving the spatial resolution of these techniques, moving towards single-cell analysis. nih.gov This will enable an even more detailed understanding of how individual cells within a complex tissue environment handle and metabolize fatty acids, providing unprecedented insights into metabolic specialization and cell-to-cell interactions.
Table 2: Key Methodologies in High-Resolution Spatial Lipidomics
| Technique | Principle | Spatial Resolution | Application with Deuterated Probes |
| MALDI-IMS | Laser desorption/ionization of molecules from a tissue section coated with a matrix. | 5-50 µm | Mapping the distribution of deuterated fatty acids and their incorporation into complex lipids across tissue regions. nih.gov |
| Secondary Ion Mass Spectrometry (SIMS) | A focused primary ion beam sputters secondary ions from the sample surface. | 50 nm - 2 µm | High-resolution imaging of the subcellular localization of deuterated lipids. |
| Desorption Electrospray Ionization (DESI-MSI) | A charged solvent spray desorbs and ionizes molecules from a surface. | 50-200 µm | Ambient imaging of deuterated lipid distribution on tissue surfaces with minimal sample preparation. |
Integration of Advanced Spectroscopic Techniques with Stable Isotope Tracing
While mass spectrometry is a cornerstone of stable isotope tracing, advanced spectroscopic techniques, particularly Raman spectroscopy, are providing complementary and powerful ways to visualize and quantify the metabolic fate of deuterated compounds like Hexadecanoic-9,9-d2 acid in living cells. rsc.orgresearchgate.netnih.gov The carbon-deuterium (C-D) bond has a vibrational frequency that falls within the "silent region" of the cellular Raman spectrum (around 2100-2300 cm⁻¹), where there are no interfering signals from endogenous biomolecules. researchgate.net
This unique spectroscopic signature allows for the highly specific and non-invasive imaging of the uptake and incorporation of deuterated fatty acids into cellular structures, most notably lipid droplets. researchgate.netresearchgate.net Techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy, which are variants of Raman spectroscopy, offer high sensitivity and imaging speed, enabling real-time tracking of fatty acid metabolism in live cells. cardiff.ac.uk
By integrating these advanced spectroscopic methods with the use of Hexadecanoic-9,9-d2 acid, researchers can gain dynamic, single-cell insights into processes such as fatty acid uptake kinetics, lipid droplet formation and consumption, and the heterogeneity of metabolic activity within a cell population. rsc.orgresearchgate.net This approach provides a powerful tool for studying lipid metabolism in a dynamic and spatially resolved manner that is often not possible with other techniques.
Table 3: Raman Spectroscopic Parameters for Tracking Deuterated Fatty Acids
| Raman Technique | Key Advantage | Spectral Region of Interest (C-D stretch) | Information Gained |
| Spontaneous Raman Spectroscopy | High chemical specificity, label-free. | ~2100 cm⁻¹ | Identification and localization of deuterated fatty acid accumulation. researchgate.net |
| Coherent Anti-Stokes Raman Scattering (CARS) | High sensitivity and imaging speed. | Tuned to the C-D vibrational frequency. | Real-time imaging of lipid droplet dynamics with deuterated fatty acids. cardiff.ac.uk |
| Stimulated Raman Scattering (SRS) | Linear signal dependence on concentration, enabling quantification. | Tuned to the C-D vibrational frequency. | Quantitative imaging of the uptake and metabolism of deuterated fatty acids in live cells. rsc.org |
Artificial Intelligence and Machine Learning Applications in Analyzing Deuterium-Labeled Metabolomics Data
The vast and complex datasets generated by modern metabolomics experiments, especially those employing stable isotope tracers like Hexadecanoic-9,9-d2 acid, present a significant data analysis challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools for extracting meaningful biological insights from this data. purdue.edunih.gov These computational approaches can identify subtle patterns and correlations in large datasets that may be missed by conventional statistical methods.
In the context of deuterium-labeled metabolomics, AI and ML algorithms can be applied to several stages of the data analysis workflow. This includes automated and more accurate peak picking and isotopologue distribution analysis from mass spectrometry data, which is often a time-consuming and error-prone process. nih.gov Furthermore, machine learning models can be trained to classify samples based on their metabolic profiles, identifying biomarkers that are indicative of a particular disease state or response to treatment.
Supervised ML models, such as random forests and support vector machines, can be used to build predictive models that link specific patterns of deuterium incorporation to cellular phenotypes. nih.gov Unsupervised learning methods, like principal component analysis and clustering, can help to visualize complex datasets and identify novel metabolic states or subpopulations of cells with distinct metabolic activities. As the volume and complexity of metabolomics data continue to grow, the application of AI and ML will be crucial for translating this data into a deeper understanding of metabolic networks.
Table 4: Applications of AI and Machine Learning in Deuterium-Labeled Metabolomics
| AI/ML Application | Description | Relevant Algorithms |
| Peak Annotation and Deconvolution | Automated identification and quantification of isotopologues from raw mass spectrometry data. | Neural Networks, Genetic Algorithms nih.gov |
| Biomarker Discovery | Identifying patterns of deuterium labeling that are predictive of a specific biological state. | Support Vector Machines (SVM), Random Forests nih.gov |
| Pathway Analysis and Network Reconstruction | Inferring metabolic pathway activity and constructing metabolic networks from tracer data. | Bayesian Networks, Deep Learning |
| Data Visualization and Dimensionality Reduction | Simplifying and visualizing high-dimensional metabolomics data to identify trends and clusters. | Principal Component Analysis (PCA), t-SNE |
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for quantifying Hexadecanoic-9,9-d2 acid in complex lipid mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying deuterated fatty acids like Hexadecanoic-9,9-d2 acid. Use deuterated internal standards to correct for ion suppression and matrix effects. Column selection (e.g., polar capillary columns) and temperature gradients (e.g., 50°C to 300°C at 10°C/min) are critical for resolving isotopic analogs from non-deuterated fatty acids . Calibration curves should be validated using spiked biological matrices (e.g., plant extracts or milk fat) to account for recovery variability .
Q. How should Hexadecanoic-9,9-d2 acid be handled to maintain isotopic integrity during storage?
- Methodological Answer : Store the compound in inert, airtight containers under nitrogen at -20°C to prevent oxidation or isotopic exchange. Regularly verify purity via nuclear magnetic resonance (NMR) or high-resolution MS. Avoid prolonged exposure to light or moisture, as deuterium bonds can degrade under hydrolytic conditions .
Q. What statistical approaches are recommended for comparing tissue-specific concentrations of Hexadecanoic acid derivatives?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significant differences between tissue types (e.g., roots vs. leaves). Normalize data to total lipid content or tissue mass. For studies reporting contradictory distributions (e.g., higher levels in goat milk vs. plant tissues), meta-analysis frameworks can reconcile variability arising from extraction protocols (e.g., solvent polarity) or GC-MS parameter differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Hexadecanoic acid derivatives across studies?
- Methodological Answer : Conduct comparative dose-response assays under standardized conditions (e.g., cell lines, exposure time). For example, hepatoprotective activity in Capparis decidua (11.44% concentration) may differ from anti-gout effects in Euphorbia milii due to matrix interference from co-eluting phytocompounds. Employ orthogonal techniques like LC-MS/MS or fractionation to isolate Hexadecanoic-9,9-d2 acid and confirm activity .
Q. What in silico strategies validate the role of Hexadecanoic-9,9-d2 acid in metabolic pathways?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like xanthine oxidase (anti-gout) or cytochrome P450 enzymes (hepatoprotection). Use KEGG pathway maps to identify enriched pathways (e.g., lipid metabolism or antioxidant response) . Pair this with transcriptomic data to correlate docking results with gene expression changes .
Q. How does deuterium substitution at the 9,9 position influence metabolic tracing compared to native Hexadecanoic acid?
- Methodological Answer : Deuterium labeling enables tracking via MS/MS fragmentation patterns (e.g., neutral loss of D₂O). In lipidomics, compare incorporation rates into phospholipids or triglycerides using stable isotope-resolved metabolomics. Note that isotopic effects may slightly alter enzyme kinetics (e.g., β-oxidation), requiring control experiments with non-deuterated analogs .
Methodological Notes
- GC-MS Optimization : For Hexadecanoic-9,9-d2 acid, derivatize with BSTFA or MTSTFA to enhance volatility. Monitor ions at m/z 270 (deuterated) vs. 268 (non-deuterated) .
- Safety Protocols : Use EN 374-certified gloves and flame-retardant lab coats when handling concentrated solutions to avoid dermal exposure .
- Data Validation : Replicate experiments with at least three biological replicates (n=3) and report mean ± SD to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
